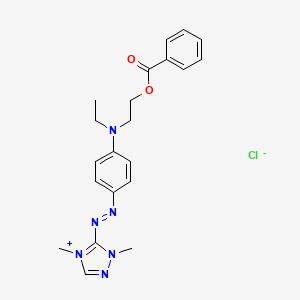
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an azo group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a benzoyloxy group, which is an ester of benzoic acid. The chloride ion serves as the counterion to balance the charge of the triazolium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with nitriles under acidic conditions to form the triazole ring.
Introduction of the Azo Group: The azo group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo linkage.
Attachment of the Benzoyloxy Group: The benzoyloxy group can be introduced through an esterification reaction, where benzoic acid is reacted with an alcohol in the presence of an acid catalyst.
Formation of the Triazolium Salt: The final step involves the quaternization of the triazole ring with an alkyl halide, followed by the addition of a chloride ion to form the triazolium salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used.
Reduction: The azo group can be reduced to form amines, which can further react to form other derivatives.
Substitution: The triazolium ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of amines. Substitution reactions can result in the formation of various substituted triazolium salts.
科学的研究の応用
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. It can also serve as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride can be compared with other similar compounds:
1,2,3-Triazolium Salts: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: These compounds share the same triazole ring but differ in the substituents attached to the ring.
List of Similar Compounds
- 1,2,3-Triazolium salts
- 1,2,4-Triazole derivatives
- 1,3,4-Triazole derivatives
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
73019-10-0 |
|---|---|
分子式 |
C21H25ClN6O2 |
分子量 |
428.9 g/mol |
IUPAC名 |
2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride |
InChI |
InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-25(2)16-22-26(21)3;/h5-13,16H,4,14-15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
LNPWKCSGIGRSCC-UHFFFAOYSA-M |
正規SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C=NN3C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





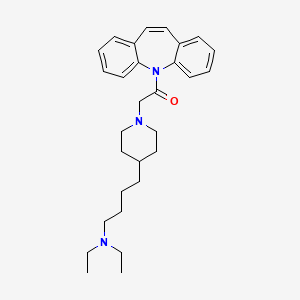
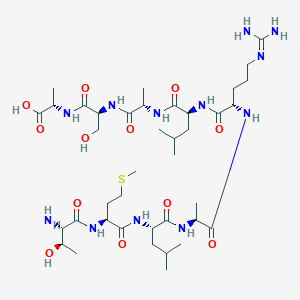


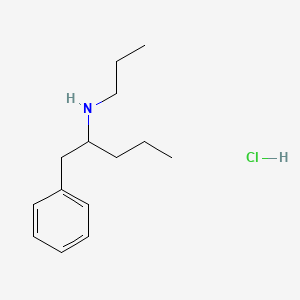

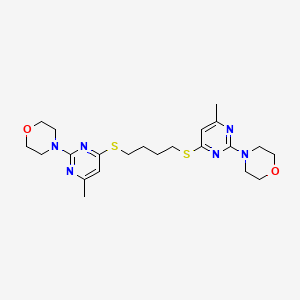
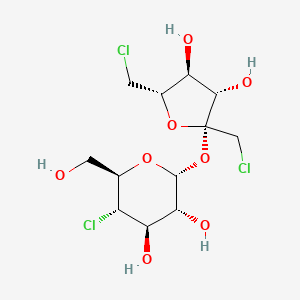
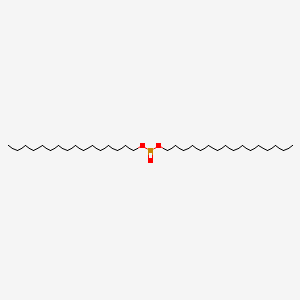
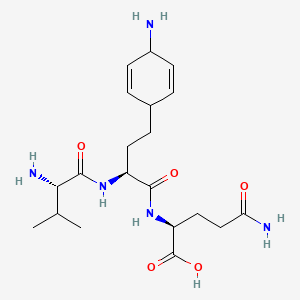
![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)
